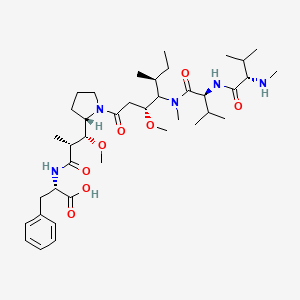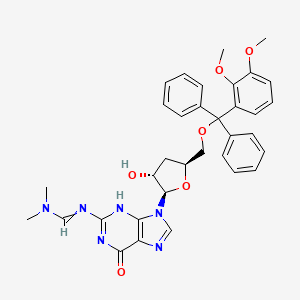![molecular formula C6H16Cl2N4 B8057495 1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride](/img/structure/B8057495.png)
1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride
Vue d'ensemble
Description
1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N4 and its molecular weight is 215.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
pH Sensing and Probing : A study by Jiang et al. (2015) describes the synthesis of a mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dye with a (p-dimethylamino)styryl group. This compound is useful as a pH probe due to its strong fluorescence response to pH changes, making it a valuable tool for biological and chemical sensing applications (Jiang et al., 2015).
Synthesis of Imidazole-4-Carboxylates : Jouneau and Bazureau (1999) reported the synthesis of imidazole-4-carboxylates using 4-dimethylamino 2-aza-1,3-dienes derived from compounds including 1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride. This showcases its role in facilitating the creation of novel organic compounds (Jouneau & Bazureau, 1999).
Oxidative Synthesis of Methylene-Bridged Compounds : Li et al. (2009) demonstrated the use of N,N-dimethylaniline in the iron-catalyzed oxidative synthesis of methylene-bridged bis-1,3-dicarbonyl compounds. This process highlights the compound's utility in organic synthesis, especially in forming bridged molecular structures (Li et al., 2009).
Antineoplastic Activity : Shyam et al. (1987) synthesized a series of 1,2-bis(sulfonyl)hydrazines, including derivatives of 1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride, and evaluated their antineoplastic activity. The study found significant antineoplastic activity in some of these compounds, suggesting their potential use in cancer treatment (Shyam et al., 1987).
Synthesis of Bis(Pyrazole-Benzofuran) Hybrids : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids using 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine. These compounds showed promising antibacterial and cytotoxic activities, which could be useful in developing new pharmaceuticals (Mekky & Sanad, 2020).
Propriétés
IUPAC Name |
N'-(dimethylaminomethylideneamino)-N,N-dimethylmethanimidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.2ClH/c1-9(2)5-7-8-6-10(3)4;;/h5-6H,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCFXUJXOETMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN=CN(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[(dimethylamino)methylene]hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B8057417.png)
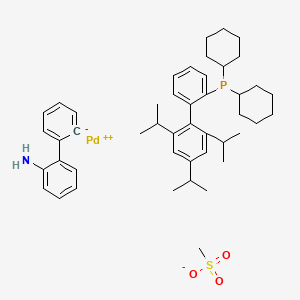
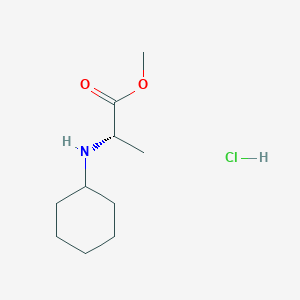
![Butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester](/img/structure/B8057438.png)



![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid](/img/structure/B8057470.png)

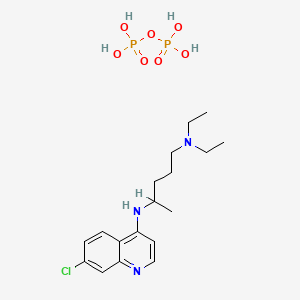
![6-Bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one](/img/structure/B8057488.png)
![2H-Indol-2-one, 6-bromo-3-[6-bromo-1,2-dihydro-1-(2-octyldodecyl)-2-oxo-3H-indol-3-ylidene]-1,3-dihydro-1-(2-octyldodecyl)-](/img/structure/B8057500.png)
